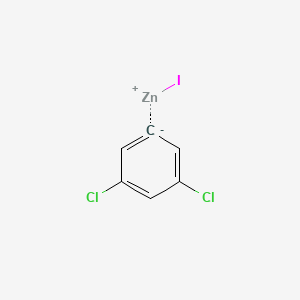

3,5-Dichlorophenylzinc iodide

Descripción

Significance of Organozinc Reagents in Carbon-Carbon Bond Formation

The formation of carbon-carbon (C-C) bonds is a fundamental process in organic chemistry, enabling the synthesis of complex molecules from simpler precursors. fishersci.ca Organozinc reagents, particularly arylzinc halides, play a crucial role in this area due to several advantageous properties. fishersci.caresearchgate.net

Compared to other highly reactive organometallic compounds like Grignard or organolithium reagents, organozinc reagents exhibit more moderate reactivity. fishersci.cawikipedia.org This characteristic is beneficial as it allows for a high degree of functional group tolerance. fishersci.casigmaaldrich.cnrsc.org Sensitive groups such as esters, nitriles, ketones, and amides, which would be incompatible with more reactive organometallics, are well-tolerated in reactions involving organozinc reagents. sigmaaldrich.cn This tolerance minimizes the need for protecting groups, leading to more efficient and atom-economical synthetic routes.

Organozinc reagents are extensively used in transition metal-catalyzed cross-coupling reactions, most notably the Negishi coupling. wikipedia.orgwikipedia.orgorganic-chemistry.org This powerful C-C bond-forming reaction, catalyzed by palladium or nickel, couples an organozinc compound with an organic halide. wikipedia.orgwikipedia.org The Negishi coupling is highly versatile, allowing for the formation of bonds between sp³, sp², and sp hybridized carbon atoms, a feature not common to all palladium-catalyzed coupling reactions. wikipedia.org

Beyond cross-coupling, organozinc reagents participate in a variety of other important transformations, including:

Addition reactions to carbonyls and other electrophiles. researchgate.netresearchgate.net

Conjugate additions (Michael additions). researchgate.net

Reformatsky reaction , which involves the reaction of an α-halo ester with a carbonyl compound. wikipedia.org

Simmons-Smith reaction for the cyclopropanation of alkenes. researchgate.net

The ability to prepare functionalized organozinc reagents has further expanded their utility, enabling the synthesis of a wide array of complex and medicinally relevant molecules. sigmaaldrich.cnorganic-chemistry.org

Historical Context and Evolution of Organozinc Chemistry

The history of organozinc chemistry dates back to 1849, when English chemist Edward Frankland synthesized the first organozinc compound, diethylzinc (B1219324). wikipedia.orgdigitellinc.com This discovery marked the beginning of organometallic chemistry. digitellinc.com Frankland's work laid the groundwork for the theory of valence. digitellinc.com In the following decades, chemists like Aleksandr Mikhailovich Butlerov and his students expanded the use of organozinc reagents in the synthesis of alcohols. digitellinc.com The Reformatsky reaction, developed by Sergei Nikolaevich Reformatskii, became one of the most enduring applications of organozinc chemistry. digitellinc.com

Despite these early advances, the high reactivity and pyrophoric nature of many organozinc compounds, which often required handling in an inert atmosphere, limited their widespread use. wikipedia.org The discovery of the more easily prepared and highly reactive Grignard reagents in the early 20th century further pushed organozinc compounds into the background for a time. oup.com

The resurgence of organozinc chemistry came in the latter half of the 20th century with the advent of transition metal-catalyzed cross-coupling reactions. wikipedia.org The development of the Negishi coupling in 1977 was a significant milestone, demonstrating the power of combining the moderate reactivity of organozinc reagents with the catalytic activity of palladium and nickel complexes. organic-chemistry.org This breakthrough allowed for the formation of C-C bonds with unprecedented efficiency and selectivity.

A further major advancement was the development of "activated" zinc, such as Rieke® Zinc. sigmaaldrich.cn Prior to this, the direct reaction of zinc metal with many organic bromides and chlorides was not feasible. sigmaaldrich.cn Rieke® Zinc, a highly reactive form of zinc metal, enabled the direct synthesis of functionalized organozinc reagents from a wider range of organic halides, significantly expanding the scope and applicability of organozinc chemistry. sigmaaldrich.cn

The Role of Functionalized Arylzinc Reagents, with Emphasis on 3,5-Dichlorophenylzinc Iodide

Functionalized arylzinc reagents are organozinc compounds where the aryl group bears one or more functional groups. The ability to incorporate functionalities like esters, nitriles, and even other halides directly into the organozinc reagent is a significant advantage, as it allows for the construction of complex molecules in fewer synthetic steps. sigmaaldrich.cnorganic-chemistry.org These reagents have found broad application in various cross-coupling reactions. organic-chemistry.orgresearchgate.netthieme-connect.com

This compound is a prime example of a functionalized arylzinc halide. epa.govsigmaaldrich.comscbt.com This compound consists of a zinc iodide moiety attached to a benzene (B151609) ring substituted with two chlorine atoms at the 3 and 5 positions.

| Property | Value |

| Chemical Formula | Cl₂C₆H₃ZnI |

| CAS Number | 312692-86-7 |

| Molar Mass | 338.29 g/mol |

| Appearance | Typically supplied as a solution in THF |

| SMILES String | Clc1cc(Cl)cc([Zn]I)c1 |

| InChI Key | KMIGCYCUVSVKEC-UHFFFAOYSA-M |

| Data sourced from multiple chemical suppliers. sigmaaldrich.com |

The presence of the two chloro substituents on the phenyl ring influences the reactivity of the C-Zn bond and provides handles for further synthetic transformations. The electron-withdrawing nature of the chlorine atoms can affect the nucleophilicity of the aryl group.

This compound is a valuable reagent in Negishi cross-coupling reactions for the synthesis of polychlorinated biaryls and other complex aromatic compounds. For instance, it can be used in acylative Negishi coupling reactions to produce chalcones, which are important intermediates in medicinal chemistry. mdpi.com The direct insertion of zinc into the corresponding aryl iodide is a common method for its preparation. mdpi.com The use of such functionalized arylzinc reagents highlights the sophistication and utility of modern organozinc chemistry in the targeted synthesis of complex molecules.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

1,3-dichlorobenzene-5-ide;iodozinc(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2.HI.Zn/c7-5-2-1-3-6(8)4-5;;/h2-4H;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIWLJUNTNGOHMX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=[C-]C=C(C=C1Cl)Cl.[Zn+]I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2IZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5 Dichlorophenylzinc Iodide and Analogous Arylzinc Iodides

Direct Insertion Strategies for Organozinc Halide Formation

The direct insertion of zinc into organic halides is the most atom-economical and straightforward route to organozinc reagents. rsc.org This method involves the oxidative addition of zinc metal to an organic halide. However, the success of this reaction, particularly with less reactive aryl halides, often hinges on the activation of the zinc metal and the use of specific reaction conditions. thieme-connect.denih.gov

Standard commercial zinc powder often exhibits low reactivity due to a passivating oxide layer on its surface. nih.govgoogle.com To overcome this, highly reactive forms of zinc, known as activated zinc, are frequently employed. Rieke zinc, a prominent example, is a highly reactive metal powder generated by the reduction of a zinc salt, typically zinc chloride, with an alkali metal like lithium or potassium. wikipedia.orggoogle.com This method produces fine, highly reactive zinc particles. researchgate.net

The high reactivity of Rieke zinc allows for the direct insertion into a variety of carbon-halogen bonds, including those of aryl iodides and bromides, which are often unreactive towards commercial zinc dust under mild conditions. nih.govresearchgate.netnih.gov For instance, aryl iodides can be converted to their corresponding organozinc reagents by treatment with Rieke zinc. riekemetals.comriekemetals.com The preparation of arylzinc iodides from aryl iodides is readily achieved using Rieke zinc. snmjournals.org The increased reactivity of Rieke zinc can be attributed to its high surface area and the absence of a passivating oxide layer. google.com However, the preparation of Rieke zinc can be unreliable, with batch-to-batch variations in reactivity. researchgate.net It has been discovered that residual salts from the preparation in the supernatant, rather than the solid zinc itself, can dictate the reactivity. nih.govescholarship.org

Table 1: Comparison of Zinc Sources for Organozinc Synthesis

| Zinc Source | Preparation | Reactivity with Aryl Halides | Key Considerations |

| Commercial Zinc Powder | Commercially available | Low, often requires activation | Inexpensive, but surface passivation is a major issue. nih.govgoogle.com |

| Rieke Zinc | Reduction of ZnCl2 with an alkali metal (e.g., Li, K). wikipedia.org | High, effective for aryl iodides and bromides. researchgate.netriekemetals.com | Batch-to-batch variability can be an issue. researchgate.net Reactivity influenced by supernatant salts. nih.govescholarship.org |

To circumvent the need for preparing highly active zinc like Rieke zinc, various activating agents can be added to commercial zinc powder to promote the direct insertion reaction. These agents can function by cleaning the zinc surface, enhancing its reactivity, or solubilizing the newly formed organozinc species. acs.orgacs.org

Lithium chloride has emerged as a highly effective and inexpensive activating agent for the direct insertion of zinc into organic halides. thieme-connect.deorganic-chemistry.org The presence of LiCl significantly accelerates the formation of arylzinc iodides from aryl iodides and commercial zinc dust in solvents like tetrahydrofuran (B95107) (THF). beilstein-journals.orgorganic-chemistry.org In the absence of LiCl, the insertion of zinc into aryl iodides in THF is extremely slow. thieme-connect.debeilstein-journals.org

The primary role of LiCl is believed to be the solubilization of the organozinc reagent as it forms on the metal surface. acs.orgacs.orgnih.gov This process continuously exposes fresh zinc surface for reaction. acs.org The formation of a soluble adduct with the organozinc compound removes it from the metal surface, driving the reaction forward. wikipedia.org This method is compatible with a wide array of functional groups, including esters, nitriles, and amides. organic-chemistry.org

Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), can also act as activating agents in the synthesis of organozinc reagents. nih.govnih.gov Historically, these solvents were necessary for the reaction of organohalides with zinc before the widespread adoption of LiCl activation. nih.gov DMSO has been shown to dramatically improve the reactivity of organozinc reagents in certain reactions. organic-chemistry.orgacs.org

The activating effect of DMSO is attributed to its ability to accelerate the initial oxidative addition of the organoiodide to the zinc surface. escholarship.orgnih.govresearchgate.netnih.gov This is in contrast to LiCl, which primarily facilitates the solubilization of the formed organozinc species. nih.gov

The choice of solvent plays a critical role in the synthesis of organozinc reagents, influencing both the rate of formation and the stability of the product. Tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO) are two commonly used solvents that exhibit distinct effects.

In the absence of activating agents, the formation of arylzinc iodides in THF is often sluggish. beilstein-journals.org However, the addition of LiCl makes THF a highly effective solvent for this transformation, allowing the reaction to proceed at room temperature or with gentle heating. organic-chemistry.org

Conversely, DMSO can promote the formation of organozinc reagents even without the addition of salts like LiCl. nih.gov Studies have shown that the rate of oxidative addition of an organoiodide to zinc metal is significantly faster in DMSO compared to THF. escholarship.orgresearchgate.netnih.gov However, once the organozinc intermediate is formed on the zinc surface, its persistence is similar in both solvents. escholarship.orgnih.govresearchgate.netnih.gov This suggests that DMSO's primary role is to accelerate the initial insertion step, while LiCl in THF primarily aids in the removal of the product from the zinc surface. nih.gov NMR studies have indicated that organozinc compounds behave more like carbanions in DMSO, which could explain their enhanced nucleophilicity and reactivity in this solvent. organic-chemistry.org

Table 2: Solvent Effects in Organozinc Synthesis

| Solvent | Key Characteristics | Role in Organozinc Synthesis |

| Tetrahydrofuran (THF) | Ethereal, less polar | Effective with LiCl activation, which solubilizes the organozinc product. acs.orgorganic-chemistry.org |

| Dimethyl Sulfoxide (DMSO) | Polar aprotic | Accelerates the initial oxidative addition step to the zinc surface. escholarship.orgnih.govresearchgate.net |

Influence of Activating Agents in Direct Insertion Chemistry

Advanced and Specialized Preparative Routes for Arylzinc Iodides

Beyond the direct insertion methods using activated zinc or activating agents, several advanced and specialized routes for the preparation of arylzinc iodides have been developed. These methods often offer improved efficiency, functional group tolerance, or milder reaction conditions.

One such method involves the use of catalytic amounts of other metals to promote the zinc insertion. For example, a catalytic amount of silver acetate (B1210297) has been shown to efficiently promote the direct insertion of zinc metal into aryl iodides in an ethereal solvent. researchgate.net This method is tolerant of sensitive functional groups like aldehydes and primary amides. researchgate.net Similarly, a catalytic system of indium trichloride (B1173362) (InCl₃) and LiCl can facilitate the preparation of polyfunctional arylzinc halides. researchgate.net

Another approach involves the use of cobalt catalysts. A low-valent cobalt species, generated from the reduction of a cobalt halide with zinc dust, can activate aryl bromides for the synthesis of arylzinc species in acetonitrile. acs.org

Furthermore, mechanochemical methods, such as ball milling, have been developed for the synthesis of organozinc species without the need for inert atmosphere techniques or dry solvents. nih.gov This form-independent activation of zinc allows for the in-situ generation of organozinc reagents and their subsequent use in cross-coupling reactions. nih.gov

Finally, an iodine-zinc exchange reaction promoted by a non-metallic organic superbase offers another route to arylzinc compounds. researchgate.net This method utilizes diethylzinc (B1219324) as the zincation reagent and is promoted by a phosphazene base. researchgate.net

Mechanistic Investigations of 3,5 Dichlorophenylzinc Iodide Formation and Reactivity

Mechanistic Pathways of Zinc Insertion and Oxidative Addition

The formation of 3,5-Dichlorophenylzinc iodide from 3,5-dichloroiodobenzene and metallic zinc proceeds via a two-primary-step mechanism: oxidative addition to form surface-bound organozinc intermediates, followed by their solubilization into the reaction medium. acs.org

Characterization of Surface Organozinc Intermediates

Due to their low concentrations, the direct observation and characterization of organozinc intermediates on the surface of the zinc metal have been historically challenging. acs.org Traditional surface characterization techniques often lack the necessary sensitivity or require conditions incompatible with the reaction environment. acs.org

The advent of single-particle fluorescence microscopy has provided a powerful tool to overcome these limitations. acs.orgresearchgate.net By employing fluorophore-tagged aryl iodides, researchers have been able to visualize the formation of persistent surface intermediates during the direct insertion of zinc into the carbon-iodide bond. researchgate.netwikipedia.org These experiments reveal bright fluorescent "hot spots" on the otherwise dark zinc particles, corresponding to the formation of organozinc intermediates. acs.orgnsf.gov This technique has been instrumental in elucidating the mechanistic roles of various activating agents and solvents. acs.orgwikipedia.org

For instance, studies have shown that in the absence of activating agents, these surface intermediates are persistent, indicating that their solubilization is the rate-determining step. acs.orgresearchgate.net The use of fluorescent probes allows for the independent study of the oxidative addition and solubilization steps, providing qualitative data on structure-reactivity relationships that were previously inaccessible. acs.org

Kinetic Studies of Oxidative Addition Rates

Kinetic studies reveal that the oxidative addition of aryl iodides to zinc is a critical step in the formation of organozinc reagents. The reaction temperature is a key factor, with aryl iodides generally requiring higher temperatures (e.g., 50-60 °C) for efficient oxidative addition compared to alkyl iodides (e.g., 25 °C). acs.orgnsf.gov This difference in required temperature points to a higher activation barrier for the oxidative addition of aryl iodides. acs.org

Table 1: Qualitative Kinetic Data for Oxidative Addition of Aryl Iodides to Zinc

| Substrate | Activating Agent | Relative Rate of Oxidative Addition | Notes |

| Aryl Iodide | None | Slow | Solubilization is rate-determining. acs.org |

| Aryl Iodide | LiCl | Becomes rate-determining | LiCl accelerates solubilization, making oxidative addition the slower step. acs.org |

| Alkyl Iodide | LiCl | Faster than aryl iodide | Occurs at a lower temperature (25 °C) compared to aryl iodide (60 °C). acs.org |

This table presents qualitative and comparative kinetic information based on available research. Specific rate constants for this compound are not provided in the cited literature.

Solubilization Processes of Organozinc Intermediates

The dissolution of the initially formed surface-bound organozinc species into the solvent is a critical step for the subsequent reactions in solution. This process can be significantly influenced by the presence of additives.

The Role of Soluble Salts (e.g., LiCl) in Solubilization

The effectiveness of different lithium salts in promoting solubilization has been investigated, with LiCl, LiBr, and LiI being effective, while LiF is not. acs.org This suggests that the nature of the halide anion is important for the solubilization process. The solubilized species are believed to be complex organozincates.

Solution Dynamics and Equilibrium of Organozinc Species (e.g., Schlenk Equilibrium)

Once in solution, organozinc halides like this compound exist in a dynamic equilibrium known as the Schlenk equilibrium. This equilibrium involves the disproportionation of the organozinc halide (RZnX) into a diorganozinc species (R₂Zn) and a zinc dihalide (ZnX₂). wikipedia.org

2 RZnX ⇌ R₂Zn + ZnX₂

The position of this equilibrium is influenced by several factors, including the nature of the organic group (R), the halide (X), the solvent, and the presence of salts like LiCl. wikipedia.org For many organozinc halides, the equilibrium lies far to the left, favoring the RZnX species. However, the presence of LiCl can lead to the formation of organozincate anions, such as [RZnX₂]⁻Li⁺, which can further influence the solution dynamics.

While specific equilibrium constants for this compound are not available, studies on analogous aryl and alkyl zinc halides have been conducted using techniques like ¹³C NMR spectroscopy. researchgate.net These studies have demonstrated the existence of the Schlenk equilibrium and have shown that its position can be shifted by the addition of other metal complexes. researchgate.net The different species present in solution can exhibit different reactivities, making the understanding of this equilibrium crucial for predicting the outcome of subsequent reactions.

Computational and Theoretical Approaches to Reaction Mechanisms

Density Functional Theory (DFT) Calculations for Mechanistic Elucidation

A comprehensive review of scientific literature reveals a notable absence of specific Density Functional Theory (DFT) studies focused directly on the formation and reactivity of this compound. While computational chemistry, particularly DFT, is a powerful tool for elucidating reaction mechanisms, researchers have not yet published specific findings for this particular organozinc reagent.

However, the broader field of organozinc chemistry has been the subject of numerous theoretical investigations. These studies, focused on analogous arylzinc halides and their role in catalytic cycles like the Negishi cross-coupling, can provide a foundational understanding of the likely mechanistic pathways involved with this compound.

General insights from DFT studies on arylzinc reagents suggest that their formation via oxidative addition of an aryl halide to zinc metal is a complex process influenced by factors such as the solvent and the presence of activating agents. acs.org The reactivity of these reagents in cross-coupling reactions is also a focal point of computational work. For instance, DFT calculations have been employed to understand the transmetalation step in the Negishi coupling, where the aryl group is transferred from zinc to a palladium or nickel catalyst. nih.govmit.eduillinois.edu These studies often explore the energetics of transition states and intermediates in the catalytic cycle. wikipedia.orgrsc.org

Furthermore, theoretical investigations have shed light on the halogen-zinc exchange reaction, another important route to organozinc compounds. nih.gov Such studies analyze the transition state energies and the influence of different halogens and organic substituents on the reaction barrier. While these findings are for other organozinc species, they establish a general mechanistic framework that could be hypothetically applied to this compound.

It is important to emphasize that without direct DFT calculations on this compound, any mechanistic discussion remains an extrapolation from related systems. The specific electronic effects of the two chlorine atoms on the phenyl ring and the influence of the iodide counter-ion would need to be explicitly modeled to provide scientifically accurate, quantitative data such as the energy barriers for its formation and subsequent reactions. The generation of detailed data tables with calculated energies and geometries, as requested, is therefore not possible based on the currently available scientific literature.

Applications of 3,5 Dichlorophenylzinc Iodide in Advanced Organic Transformations

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are fundamental tools for carbon-carbon bond formation in organic synthesis. eie.gr These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate, mediated by a metal catalyst, most commonly palladium or nickel. eie.grwikipedia.org Organozinc compounds, such as 3,5-Dichlorophenylzinc iodide, are key players in this field, particularly in the context of Negishi and nickel-catalyzed coupling reactions. wikipedia.orgorganic-chemistry.org The use of first-row transition metals like nickel is gaining traction as a more earth-abundant and cost-effective alternative to palladium. mdpi.com These catalytic systems enable the coupling of various carbon centers (sp³, sp², and sp), demonstrating broad functional group tolerance and applicability in synthesizing complex organic molecules. wikipedia.orgnih.gov

The Negishi cross-coupling reaction is a powerful method that couples organozinc compounds with organic halides or triflates using a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction is distinguished by its high functional group tolerance and the relatively mild conditions required. wikipedia.orgnih.gov Arylzinc reagents like this compound are frequently used nucleophiles. The general mechanism involves the oxidative addition of the organic halide to the low-valent metal catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the cross-coupled product and regenerate the catalyst. wikipedia.org

A significant application of arylzinc iodides is in the acylative Negishi coupling for the synthesis of chalcones. mdpi.com This method provides an alternative to traditional syntheses, leveraging a palladium-catalyzed reaction between an arylzinc iodide and a cinnamoyl chloride derivative. mdpi.com Stabilized arylzinc iodides, prepared through the direct insertion of zinc into the corresponding aryl iodides, serve as effective nucleophiles in this transformation. mdpi.com The reaction conditions can be optimized to tolerate a wide array of functional groups, including esters and chlorides, as well as electron-rich, electron-poor, and sterically hindered substrates. mdpi.com The use of Pd(PPh₃)₄ as a catalyst in a solvent like dimethoxyethane (DME) at elevated temperatures has proven effective. mdpi.com

Table 1: Acylative Negishi Coupling for Chalcone Synthesis mdpi.com

| Arylzinc Iodide | Acyl Halide | Catalyst | Conditions | Product | Yield (%) |

| Phenylzinc iodide | Cinnamoyl chloride | Pd(PPh₃)₄ | DME, 50 °C | Chalcone | 85 |

| 4-Methoxyphenylzinc iodide | Cinnamoyl chloride | Pd(PPh₃)₄ | DME, 50 °C | 4-Methoxychalcone | 78 |

| 4-Chlorophenylzinc iodide | Cinnamoyl chloride | Pd(PPh₃)₄ | DME, 50 °C | 4-Chlorochalcone | 82 |

| 2-Thienylzinc iodide | Cinnamoyl chloride | Pd(PPh₃)₄ | DME, 50 °C | 2-Thienylchalcone | 75 |

The versatility of the Negishi coupling is further demonstrated by its effectiveness in reacting organozinc reagents with a range of electrophilic partners, including aryl bromides, triflates, and even less reactive aryl chlorides. organic-chemistry.orgnih.govnih.gov One-pot procedures where the organozinc reagent is generated in situ from an organic iodide, zinc dust, and lithium chloride have been developed, streamlining the synthetic process. organic-chemistry.orgnih.gov These reactions are often catalyzed by palladium complexes, such as those derived from stable Pd(II) precatalysts like PEPPSI, which show high efficiency under mild conditions. organic-chemistry.org The methodology accommodates a broad scope of functionalized aryl iodides and is compatible with various electrophiles, leading to biaryl products in high yields. organic-chemistry.orgnih.gov A specialized palladium catalyst featuring the biaryldialkylphosphine ligand CPhos has been shown to be particularly effective for the coupling of secondary alkylzinc halides with sterically demanding aryl bromides and activated aryl chlorides. nih.gov

Table 2: One-Pot Negishi Coupling with Various Electrophiles organic-chemistry.org

| Organozinc Reagent (In Situ) | Electrophile | Catalyst | Conditions | Product | Yield (%) |

| 4-Methoxycarbonylphenylzinc iodide | 4-Bromoanisole | PEPPSI | THF, 65 °C | 4'-Methoxy-[1,1'-biphenyl]-4-carboxylate | 97 |

| 4-Cyanophenylzinc iodide | 4-Chlorotoluene | PEPPSI | THF, 65 °C | 4'-Methyl-[1,1'-biphenyl]-4-carbonitrile | 85 |

| 2-Thienylzinc iodide | Phenyl triflate | PEPPSI | THF, 65 °C | 2-Phenylthiophene | 91 |

| Benzylzinc iodide | 1-Bromo-4-fluorobenzene | PEPPSI | THF, 65 °C | 1-(4-Fluorobenzyl)benzene | 94 |

While the Negishi coupling is a cornerstone for carbon-carbon bond formation, the construction of carbon-silicon bonds often relies on different synthetic strategies. nsf.gov The formation of benzylic C(sp³)–Si bonds, for instance, has been effectively achieved through Barbier-type coupling reactions involving benzylic halides and chlorosilanes. nsf.gov Other methods include the use of highly reactive organolithium species, though these can suffer from low yields and poor functional group tolerance. nsf.gov

Nature itself does not produce organosilicon compounds, but recent breakthroughs have shown that enzymes like cytochrome c can be evolved to catalyze C–Si bond formation via carbene insertion into silicon-hydrogen bonds under physiological conditions. scienceintheclassroom.org In the realm of transition-metal catalysis, copper- and palladium-catalyzed reactions have been developed for the regio- and stereoselective silylation of certain substrates, proceeding through the capture of in situ generated silyl (B83357) metal species. rsc.org Although direct Negishi-type coupling of an arylzinc reagent to a silicon electrophile is not a commonly cited method for C-Si bond formation, the activation of silicon-carbon bonds can be achieved in hyper-coordinate silicon species, such as organopentafluorosilicates, which readily react with various electrophiles under palladium catalysis. nih.gov

Nickel-catalyzed cross-coupling reactions represent a cost-effective and powerful alternative to palladium-based systems. wikipedia.orgmdpi.com Nickel catalysts can be employed in various oxidation states (Ni(0), Ni(II)) and are effective in a wide range of transformations, including the coupling of organozinc reagents with organic halides. wikipedia.orgnih.gov These reactions are valuable for creating C(sp³)–C(sp²) and other carbon-carbon bonds, often with unique reactivity compared to their palladium counterparts. nih.govuni-muenchen.de The development of nickel-catalyzed reactions has expanded the toolbox for chemists, enabling new synthetic pathways for complex molecules. mdpi.com

A notable nickel-catalyzed transformation is the three-component α-carbonylalkylarylation of vinylarenes. nih.govnih.gov This reaction involves the regioselective coupling of a vinylarene, an α-halocarbonyl compound, and an arylzinc reagent to produce γ,γ-diarylcarbonyl compounds. nih.govnih.gov These products are valuable intermediates that can be readily converted to aryltetralones, which are structural motifs found in various bioactive molecules and pharmaceuticals. nih.gov The reaction demonstrates broad scope, working well with primary, secondary, and tertiary α-halocarbonyls and electronically varied arylzinc reagents. nih.govnih.gov Mechanistic studies suggest the reaction proceeds through the addition of stable α-carbonylalkyl radicals to the alkenes. nih.gov The utility of this method has been demonstrated with substituted arylzinc iodides, such as 3,4-dichlorophenylzinc iodide and 3,5-difluorophenylzinc iodide, highlighting its applicability to reagents like this compound. nih.gov

Table 3: Nickel-Catalyzed α-Carbonylalkylarylation of Vinylarenes nih.gov

| Vinylarene | α-Halocarbonyl Compound | Arylzinc Reagent | Product | Yield (%) |

| Styrene | Ethyl α-bromoacetate | 3,4-Dichlorophenylzinc iodide | Ethyl γ-(3,4-dichlorophenyl)-γ-phenylbutyrate | 78 |

| Styrene | Ethyl α-bromobutyrate | 3,5-Difluorophenylzinc iodide | Ethyl 2-(1-(3,5-difluorophenyl)-1-phenylethyl)butanoate derivative | 71 |

| 4-Methylstyrene | Methyl α-bromoacetate | Phenylzinc iodide | Methyl 3-phenyl-3-(p-tolyl)propanoate | 85 |

| 4-Methoxystyrene | Ethyl α-bromoacetate | Phenylzinc iodide | Ethyl 3-(4-methoxyphenyl)-3-phenylpropanoate | 91 |

Nickel-Catalyzed Transformations

Uncatalyzed and Classical Organozinc Reactions

While transition-metal catalysis dominates the modern applications of organozinc reagents, several classical reactions are cornerstones of organozinc chemistry. However, it is critical to distinguish the specific type of organozinc reagent required for each classical transformation.

The Reformatsky reaction is a classical organic reaction that uses metallic zinc to form a β-hydroxy-ester from an α-halo ester and a carbonyl compound (aldehyde or ketone). wikipedia.org The key intermediate is an organozinc enolate, often called a Reformatsky enolate, which is formed by the insertion of zinc into the carbon-halogen bond of the α-halo ester. wikipedia.org

This reaction is fundamentally different from the applications of an arylzinc halide like this compound. The nucleophile in the Reformatsky reaction is a zinc enolate, which attacks the carbonyl compound, whereas this compound acts as a source of a nucleophilic 3,5-dichlorophenyl group. Therefore, the Reformatsky reaction is not a direct application of this compound.

The Simmons-Smith reaction is a stereospecific method for synthesizing cyclopropanes from alkenes. mdpi.comwikipedia.org The active reagent is an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated from diiodomethane (B129776) and a zinc-copper couple. mdpi.comwikipedia.orgtcichemicals.com This carbenoid transfers a methylene (B1212753) (CH₂) group to the double bond of the alkene in a concerted fashion. organic-chemistry.org

The reacting species in a Simmons-Smith reaction is a methylene-equivalent, not an aryl group. Consequently, this reaction is not an application of this compound, which serves to transfer a 3,5-dichlorophenyl group.

The Fukuyama coupling is a powerful and versatile ketone synthesis method that involves the reaction of a thioester with an organozinc halide, catalyzed by palladium. wikipedia.orgorganic-chemistry.org This reaction is highly valued for its mild conditions and exceptional tolerance of sensitive functional groups such as ketones, esters, and aldehydes in the coupling partners. wikipedia.orgcaltech.edu

The use of arylzinc halides is a well-established variant of the Fukuyama coupling, making it a key application for reagents like this compound. researchgate.netnih.gov The reaction proceeds via a catalytic cycle similar to other palladium-catalyzed couplings, where the key steps are the oxidative addition of the palladium catalyst to the thioester, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the ketone. organic-chemistry.org Nickel-catalyzed versions of the Fukuyama coupling have also been developed as a more sustainable alternative. nih.govresearchgate.net

Table 3: Representative Fukuyama Coupling of Arylzinc Reagents This table illustrates the general scope of the Fukuyama coupling for producing ketones from arylzinc reagents, a primary application for this compound.

| Entry | Thioester | Organozinc Reagent | Catalyst System | Product | Yield (%) |

| 1 | Ph-C(O)SEt | PhZnCl | Pd(PPh₃)₄ | Ph-C(O)-Ph | 91 |

| 2 | 4-NC-C₆H₄-C(O)SEt | 4-MeO-C₆H₄ZnI | Pd(dba)₂/P(2-furyl)₃ | 4-NC-C₆H₄-C(O)-C₆H₄-4-OMe | 87 |

| 3 | EtO₂C-(CH₂)₂-C(O)SEt | PhZnI | Pd(PPh₃)₄ | EtO₂C-(CH₂)₂-C(O)-Ph | 89 |

Source: Adapted from the foundational work by Fukuyama et al. and subsequent developments in the field. wikipedia.orgcaltech.eduresearchgate.net

Functional Group Compatibility and Scope of 3,5 Dichlorophenylzinc Iodide in Organic Synthesis

Tolerance of Halogen Substituents (e.g., Fluorine, Chlorine, Bromine)

A significant advantage of organozinc reagents like 3,5-Dichlorophenylzinc iodide is their compatibility with other halogen substituents within the coupling partner. This tolerance is crucial for sequential or site-selective cross-coupling reactions, enabling the synthesis of poly-halogenated biaryls which are valuable synthetic intermediates. nih.govincatt.nl Research has shown that arylzinc reagents bearing halide functional groups such as fluorine, chlorine, and bromine are effective coupling partners. nih.gov

In nickel-catalyzed α-carbonylalkylarylation reactions, various arylzinc reagents, including those with chloro, dichloro, fluoro, and bromo substituents, have been successfully coupled, highlighting the inertness of these halogens under the reaction conditions. nih.gov This chemoselectivity is often observed in copper-catalyzed cross-coupling reactions as well, where selective reaction at an iodide is possible in the presence of bromide or chloride. semanticscholar.org This differentiated reactivity allows for the strategic, stepwise functionalization of aromatic rings. nih.gov

| Coupling Partner | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| Aryl Iodide with Fluoro-substituent | Ni(cod)2 | Aryl-Aryl' (F) | Good | nih.gov |

| Aryl Iodide with Bromo-substituent | Ni(cod)2 | Aryl-Aryl' (Br) | Good | nih.gov |

| Aryl Chloride | Pd(dppf)Cl2 | 3,5-Dichloro-biphenyl | Moderate | mdpi.com |

Compatibility with Carbonyl-Containing Groups (e.g., Esters, Nitriles)

The presence of carbonyl-containing functional groups, such as esters and nitriles, can be challenging in organometallic chemistry due to their susceptibility to nucleophilic attack. However, organozinc reagents exhibit remarkable tolerance towards these functionalities. mdpi.comnih.gov The nitrile group, in particular, is a valuable synthetic handle that can be transformed into various other functional groups like carboxylic acids and amines. researchgate.net

Studies have demonstrated that arylzinc reagents containing sensitive functional groups like esters and nitriles serve as excellent coupling partners in nickel-catalyzed reactions. nih.gov This compatibility allows for the direct incorporation of these functionalities into complex target molecules without their prior protection. For instance, in the acylative Negishi coupling to synthesize chalcones, ester groups are well-tolerated. mdpi.com The ability to use substrates with these groups intact streamlines synthetic routes significantly.

| Substrate Type | Reaction Type | Result | Reference |

|---|---|---|---|

| Substrate with Ester Group | Acylative Negishi Coupling | Well-tolerated, good yield | mdpi.com |

| Substrate with Nitrile Group | Nickel-catalyzed α-carbonylalkylarylation | Good coupling partner | nih.gov |

| Aryl Iodide with Ester Group | Negishi Coupling | Successful coupling | mdpi.com |

Reactivity with Electron-Rich, Electron-Poor, and Sterically Hindered Substrates

The electronic nature and steric bulk of a substrate can profoundly impact the efficiency of a cross-coupling reaction. This compound has proven to be a versatile reagent, capable of reacting with a wide spectrum of substrates. It demonstrates good reactivity with coupling partners that are electron-rich, electron-neutral, and electron-deficient. mdpi.comnih.gov This broad scope is essential for the synthesis of diverse libraries of compounds.

The reagent's utility extends to sterically demanding substrates, which often pose a significant challenge for cross-coupling reactions. mdpi.com While extreme steric hindrance can sometimes lead to lower yields or require longer reaction times, successful couplings have been reported with ortho-substituted arylzinc reagents and sterically hindered aryl iodides. nih.govorganic-chemistry.orgorganic-chemistry.org The development of specialized palladium catalysts with bulky phosphine (B1218219) ligands has been instrumental in enabling efficient cross-coupling reactions even with sterically hindered aryl chlorides. nih.gov

| Substrate Type | Reaction Conditions | Observed Reactivity/Yield | Reference |

|---|---|---|---|

| Electron-Rich Aryl Halides | Acylative Negishi Coupling | Well-tolerated | mdpi.com |

| Electron-Poor Aryl Halides | Acylative Negishi Coupling | Well-tolerated | mdpi.com |

| Sterically Hindered Substrates | Acylative Negishi Coupling | Well-tolerated | mdpi.com |

| Sterically Hindered Aryl Iodides | Cu2O-catalyzed coupling | Good to excellent yields | organic-chemistry.org |

| ortho-Substituted Arylzinc Reagents | Nickel-catalyzed α-carbonylalkylarylation | Good coupling partner | nih.gov |

Synthetic Utility with Heteroaryl Derivatives

Heteroaromatic compounds are ubiquitous in pharmaceuticals and functional materials, making their synthesis a key focus of organic chemistry. This compound is an effective coupling partner for the synthesis of aryl-heteroaryl structures. The Negishi coupling is well-suited for this purpose, with reports showing that heteroaryl derivatives can be synthesized efficiently. mdpi.comorganic-chemistry.org

A wide range of heteroaryl iodides, including derivatives of thiophene, pyrazole, benzothiazole, pyridine, and pyrimidine, have been successfully cross-coupled at room temperature using a palladium-based catalytic system. mdpi.com For example, 2,5-diiodothiophene (B186504) and various iodopyrazole derivatives have shown high activity in these reactions, affording the desired products in excellent yields. mdpi.com The ability to functionalize such a diverse array of heterocyclic systems underscores the synthetic power of this compound in medicinal and materials chemistry. organic-chemistry.orgnih.gov

| Heteroaryl Coupling Partner | Catalyst System | Product Type | Yield | Reference |

|---|---|---|---|---|

| 2,5-Diiodothiophene | Pd2(dba)3·CHCl3 / MeCgPPh | Di-coupled Thiophene Derivative | 92% | mdpi.com |

| Iodopyrazole Derivatives | Pd2(dba)3·CHCl3 / MeCgPPh | Aryl-pyrazole | Good to Excellent | mdpi.com |

| Iodobenzothiazole Derivatives | Pd2(dba)3·CHCl3 / MeCgPPh | Aryl-benzothiazole | Good to Excellent | mdpi.com |

| 4-Iodopyridine | Pd2(dba)3·CHCl3 / MeCgPPh | Aryl-pyridine | Good | mdpi.com |

| 5-Iodopyrimidine Derivative | Pd2(dba)3·CHCl3 / MeCgPPh | Aryl-pyrimidine | Good | mdpi.com |

Future Research Directions and Emerging Trends in Arylzinc Iodide Chemistry

Development of Novel and More Sustainable Synthetic Methodologies

The traditional preparation of arylzinc reagents often involves the direct reaction of an aryl halide with activated zinc metal or transmetalation from organolithium or Grignard reagents. While effective, these methods can have limitations regarding functional group tolerance and the generation of metallic waste. Future research is increasingly focused on developing more sustainable and versatile synthetic methodologies.

One promising area is the use of mechanochemistry , which involves solvent-free or low-solvent reactions conducted by mechanical grinding or milling. This technique has been successfully applied to the synthesis of organozinc species, offering a greener alternative by reducing solvent waste and sometimes enabling reactions with otherwise unreactive starting materials. nih.gov A mechanochemical approach to the Negishi cross-coupling has been developed, demonstrating the generation of organozinc reagents from alkyl halides and their subsequent reaction without the need for dry solvents or an inert atmosphere. nih.gov

Another innovative approach involves the use of non-metallic organic superbases to promote the iodine-zinc exchange reaction. For instance, the phosphazene base t-Bu-P4 has been shown to facilitate the generation of functionalized arylzinc compounds from aryl iodides and diethylzinc (B1219324) without the need for other metallic promoters. researchgate.netrsc.org This method offers excellent chemoselectivity and provides access to salt-free arylzinc reagents. researchgate.netrsc.org

Furthermore, the generation of arylzinc reagents from alternative starting materials is an active area of research. A notable development is the nickel-catalyzed synthesis of arylzinc triflates from readily available aryldimethylsulfonium triflates and zinc powder. kyoto-u.ac.jp This method proceeds via the selective cleavage of a carbon-sulfur bond and exhibits excellent chemoselectivity, providing a complementary approach to existing methods. kyoto-u.ac.jporganic-chemistry.org

Exploration of New Catalytic Systems and Ligand Architectures

The Negishi cross-coupling reaction, a cornerstone of arylzinc chemistry, heavily relies on palladium and nickel catalysts. wikipedia.org Future research is directed towards the development of more active, stable, and selective catalytic systems, as well as the exploration of catalysts based on more earth-abundant and less toxic metals.

Iron-catalyzed cross-coupling reactions have emerged as a significant area of interest due to the low cost and low toxicity of iron. acs.org While still facing challenges in matching the broad applicability of palladium and nickel, progress has been made in iron-catalyzed Negishi-type couplings of arylzinc reagents with various electrophiles. acs.orgkyoto-u.ac.jp Mechanistic studies suggest that these reactions can involve single-electron-transfer processes. acs.org

The design and synthesis of novel ligand architectures are paramount for improving the performance of existing catalytic systems and enabling new transformations. For palladium-catalyzed Negishi couplings, the development of bulky, electron-rich phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) ligands continues to expand the reaction scope to include more challenging substrates like aryl chlorides. rsc.orgnih.gov For instance, acenaphthoimidazolylidene palladium complexes have shown high activity at low catalyst loadings. organic-chemistry.org Similarly, nickel complexes with quinoline-based researchgate.netrsc.org or diphosphine ligands researchgate.net are being explored for efficient cross-coupling of arylzinc reagents.

Beyond palladium and nickel, rhodium-catalyzed cross-coupling reactions are also being investigated. A tripodal phosphine ligand has been shown to be effective for the rhodium-catalyzed coupling of arylzinc compounds with alkyl electrophiles. acs.org Copper catalysis is also gaining traction, particularly for the conjugate addition of arylzinc reagents. nih.gov

The exploration of these new catalytic systems and ligand designs will undoubtedly lead to more efficient and versatile applications of arylzinc iodides like 3,5-dichlorophenylzinc iodide in organic synthesis.

Advanced Mechanistic Probes and In Operando Analytical Techniques

A deeper understanding of reaction mechanisms is crucial for the rational design of improved catalysts and reaction conditions. The transient and often sensitive nature of organometallic intermediates in catalytic cycles necessitates the use of advanced analytical techniques capable of real-time monitoring.

In operando spectroscopy has become an indispensable tool for elucidating the mechanisms of organometallic reactions. Techniques such as in situ Fourier-transform infrared (FTIR) spectroscopy mt.com and nuclear magnetic resonance (NMR) spectroscopy allow for the direct observation of reactants, intermediates, and products under actual reaction conditions. This provides valuable kinetic and structural information about the catalytic cycle. mt.combruker.com

For studying the structure of catalysts and intermediates, X-ray absorption fine structure (XAFS) spectroscopy is a powerful technique. Time-resolved in operando XAFS has been employed to investigate the behavior of diphosphine ligands in iron-catalyzed Negishi cross-coupling, revealing that the ligand may coordinate to zinc rather than iron during turnover. researchgate.net

Computational methods , particularly density functional theory (DFT), are increasingly used in concert with experimental studies to model reaction pathways, predict transition state energies, and understand the role of ligands in influencing reactivity and selectivity. numberanalytics.comnih.gov These computational insights are invaluable for rational catalyst design and for explaining experimental observations that are difficult to probe directly. numberanalytics.comnumberanalytics.com

The application of these advanced analytical and computational tools will continue to provide unprecedented insights into the intricate mechanisms of reactions involving arylzinc iodides, paving the way for more efficient and selective synthetic methods.

Applications in Complex Molecule Synthesis and Pharmaceutical Building Blocks

Arylzinc reagents are prized for their high functional group tolerance, making them ideal for the synthesis of complex molecules and pharmaceutical intermediates. researchgate.net Future research will continue to exploit this feature, with a focus on developing highly selective and efficient methods for the construction of intricate molecular architectures.

A key application of arylzinc reagents is in the synthesis of biologically active compounds . For example, stabilized arylzinc iodides have been successfully used as nucleophiles in acylative Negishi coupling reactions to synthesize chalcones, a class of compounds with diverse biological activities. mdpi.com Cobalt-catalyzed enantioselective Negishi cross-coupling of arylzinc halides with α-halo esters provides a route to enantioenriched α-arylalkanoic esters, which are valuable building blocks in medicinal chemistry. thieme-connect.com

The chemoselectivity of arylzinc reagents allows for their use in the late-stage functionalization of complex molecules, a critical strategy in drug discovery. The ability to introduce an aryl group, such as the 3,5-dichlorophenyl moiety, into a complex scaffold without affecting other functional groups is a significant advantage.

Furthermore, the development of new reactions that expand the synthetic utility of arylzinc reagents is an ongoing endeavor. For instance, rhodium-catalyzed arylzincation of terminal allenes generates versatile allylzinc reagents that can participate in subsequent three-component coupling reactions, providing access to complex homoallylic alcohols and amines. organic-chemistry.org

The continued development of novel and selective transformations involving arylzinc iodides will solidify their role as indispensable tools in the synthesis of the next generation of pharmaceuticals and functional materials.

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of laboratory-scale synthetic procedures to industrial production often faces challenges related to safety, scalability, and reproducibility. Flow chemistry , where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers solutions to many of these challenges. vapourtec.comdp.tech

The synthesis and application of organozinc reagents are particularly well-suited for flow chemistry. researchgate.netresearchgate.net The on-demand generation of unstable or highly reactive organozinc intermediates in a flow reactor minimizes the risks associated with their handling and storage. nih.gov This approach also allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. vapourtec.comdp.tech Continuous flow systems have been developed for the in situ formation of organozinc reagents and their subsequent use in Negishi coupling reactions. researchgate.netacs.org

Automated synthesis platforms are another emerging trend that promises to accelerate chemical discovery and development. sigmaaldrich.comchemrxiv.org These platforms can perform entire synthetic sequences, including reaction, workup, and purification, with minimal human intervention. synplechem.com The integration of organozinc chemistry into automated workflows will enable high-throughput screening of reaction conditions and the rapid synthesis of compound libraries for drug discovery and materials science. chemrxiv.orgnih.gov Automated systems for Suzuki-Miyaura cross-couplings are already being developed and could be adapted for Negishi reactions involving arylzinc reagents. synplechem.com

The convergence of arylzinc chemistry with flow and automated synthesis technologies will undoubtedly revolutionize the way complex molecules are synthesized, making the processes safer, more efficient, and more accessible. researchgate.netchemrxiv.org

Q & A

Q. How does the stability of this compound vary under different storage conditions?

- Methodology : The compound is moisture- and oxygen-sensitive. Stability tests under argon at –20°C show minimal decomposition over 30 days, whereas exposure to air results in rapid hydrolysis (evidenced by ZnO formation via XRD). Thermogravimetric analysis (TGA) under nitrogen reveals decomposition onset at ~120°C. Store in flame-dried glassware with molecular sieves and monitor via periodic NMR checks .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

- Methodology : The electron-withdrawing 3,5-dichloro substituents enhance electrophilicity, facilitating transmetallation with palladium catalysts (e.g., Suzuki-Miyaura coupling). Kinetic studies using in situ IR spectroscopy reveal rate-limiting steps dependent on solvent polarity (THF > DMF). Density functional theory (DFT) calculations suggest a lower activation barrier for aryl transfer compared to non-chlorinated analogs. Validate with Hammett plots correlating σₚ values with reaction rates .

Q. How can computational modeling predict the crystal structure and electronic properties of this compound?

- Methodology : Use X-ray diffraction data from analogous organozinc iodides (e.g., mercuric iodide’s tetragonal structure, space group P4₂/nmm) to build initial models. Employ software like Gaussian or VASP for DFT-based geometry optimization. Simulate electronic spectra (UV-Vis) to compare with experimental data. Note that powder diffraction may be unreliable due to overlapping planes, necessitating single-crystal XRD for definitive structural assignments .

Q. What strategies resolve contradictions in reaction yield data when scaling up synthesis?

- Methodology : Contradictions often arise from heat transfer inefficiencies or solvent purity. Design experiments using design of experiments (DoE) to isolate variables (e.g., stirring rate, solvent batch). For example, higher yields in small-scale reactions may correlate with faster mixing, while bulk reactions require optimized heat dissipation. Validate with kinetic profiling and replicate trials under controlled conditions. Cross-check results with independent characterization (e.g., ICP-MS for zinc content) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.